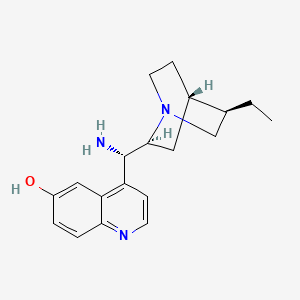

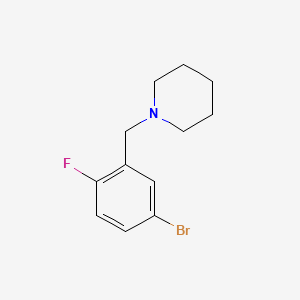

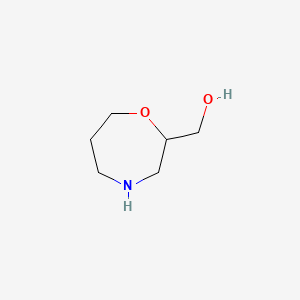

![molecular formula C14H15NO2 B596863 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one CAS No. 1250831-56-1](/img/structure/B596863.png)

8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The 8-azabicyclo [3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .

Synthesis Analysis

The synthesis of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one involves an intermolecular oxidative Mannich coupling reaction between N-aryl pyrrolidines with TMS enol ether and a subsequent intramolecular oxidative Mannich cyclization of the corresponding silyl enol ether . The vinylogous imide photocycloaddition-retro-Mannich-Mannich cascade leads to the stereoselective synthesis of 8-substituted azabicyclooctanones .Molecular Structure Analysis

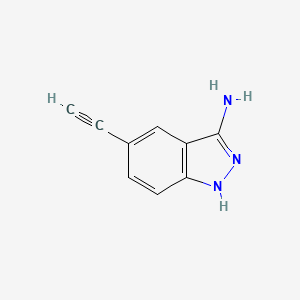

The molecular formula of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is C14H15NO2 . The InChI code is 1S/C14H15NO2/c16-13-8-11-6-7-12(9-13)15(11)14(17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 .Chemical Reactions Analysis

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids . The construction of 8-Azabicyclo[3.2.1]octanes involves sequential DDQ-Mediated reactions .Physical And Chemical Properties Analysis

The molecular weight of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one is 229.27 g/mol . It has a XLogP3-AA value of 1.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . The compound is a solid at room temperature .Scientific Research Applications

Synthesis of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold is central to the family of tropane alkaloids, which are known for their diverse biological activities. Research has been directed towards the preparation of this structure in a stereoselective manner, which is crucial for the synthesis of these biologically active compounds .

Enantioselective Construction

This compound plays a significant role in the enantioselective construction of complex molecules. The ability to control stereochemistry is vital in the synthesis of pharmaceuticals, and this compound provides a framework for achieving the desired configuration .

Pharmaceutical Intermediates

Due to its unique structure, 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one serves as a key intermediate in the total synthesis of various pharmaceuticals. Its incorporation can lead to the development of new drugs with potential therapeutic applications .

Biomass Valorization

The compound is also being explored in the context of biomass valorization. This involves converting biomass-derived compounds into more valuable products, and the compound’s structure could be pivotal in such transformations .

Photochemical Transformations

Researchers are investigating the use of 8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one in photochemical transformations. These processes are important for the development of new synthetic methodologies that are more environmentally friendly .

Palladium-Catalyzed Reactions

The compound has potential applications in palladium-catalyzed reactions. Such reactions are a cornerstone of modern synthetic organic chemistry, often leading to the creation of complex molecules with high precision .

Flow Chemistry Applications

Flow chemistry is a technique that offers advantages in terms of efficiency and scalability8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one could be utilized in this context to streamline the synthesis of various chemical entities .

Synthesis of Bioactive Molecules

Lastly, the compound’s structure makes it suitable for the synthesis of bioactive molecules. These molecules have applications across a range of fields, including medicine and agriculture, due to their activity at the biological level .

Safety And Hazards

Future Directions

properties

IUPAC Name |

8-benzoyl-8-azabicyclo[3.2.1]octan-3-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO2/c16-13-8-11-6-7-12(9-13)15(11)14(17)10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OATQBSPRXZUSJZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CC(=O)CC1N2C(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Benzoyl-8-azabicyclo[3.2.1]octan-3-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

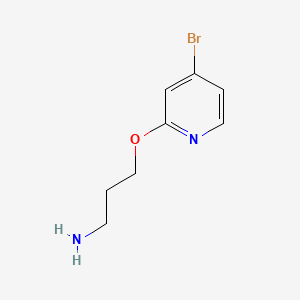

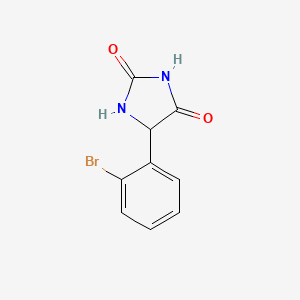

![Ethyl 5-hydroxy-8-isopentyl-7-oxo-2-phenyl-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B596798.png)